3-Chloro-4-isobutoxybenzenesulfonyl chloride
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Overview
Description
3-Chloro-4-isobutoxybenzenesulfonyl chloride: is a chemical compound with the molecular formula C10H12Cl2O3S . It is used primarily in biochemical research, particularly in the field of proteomics . This compound is characterized by its chloro and isobutoxy substituents on the benzene ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-chloro-4-isobutoxybenzenesulfonyl chloride typically involves the reaction of 3-chloro-4-isobutoxybenzenesulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the sulfonic acid is converted to the corresponding sulfonyl chloride . The reaction is as follows:
3-chloro-4-isobutoxybenzenesulfonic acid+SOCl2→3-chloro-4-isobutoxybenzenesulfonyl chloride+SO2+HCl
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production.
Chemical Reactions Analysis
Types of Reactions: 3-chloro-4-isobutoxybenzenesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can undergo nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing sulfonyl chloride group.
Hydrolysis: In the presence of water, it can hydrolyze to form 3-chloro-4-isobutoxybenzenesulfonic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols.
Hydrolysis: The hydrolysis reaction is usually carried out in aqueous acidic or basic conditions.
Major Products:
Nucleophilic Substitution: The major products depend on the nucleophile used.
Hydrolysis: The major product is 3-chloro-4-isobutoxybenzenesulfonic acid.
Scientific Research Applications
Chemistry: 3-chloro-4-isobutoxybenzenesulfonyl chloride is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters .
Biology: In biological research, this compound is used to modify proteins and peptides, aiding in the study of protein function and interactions .
Medicine: While not directly used as a drug, derivatives of this compound are explored for potential therapeutic applications due to their ability to modify biological molecules .
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 3-chloro-4-isobutoxybenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols . This reaction leads to the formation of sulfonamide or sulfonate ester bonds, which are important in modifying biological molecules and synthesizing new compounds .
Comparison with Similar Compounds
3-Chlorobenzenesulfonyl chloride: Similar structure but lacks the isobutoxy group.
4-Isopropoxybenzenesulfonyl chloride: Similar structure but has an isopropoxy group instead of an isobutoxy group.
N-tert-Butylbenzenesulfinimidoyl chloride: Contains a sulfinimidoyl group instead of a sulfonyl chloride group.
Uniqueness: 3-chloro-4-isobutoxybenzenesulfonyl chloride is unique due to the presence of both chloro and isobutoxy substituents on the benzene ring. This combination of substituents imparts distinct chemical properties, making it useful in specific synthetic and research applications .
Properties
Molecular Formula |
C10H12Cl2O3S |
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Molecular Weight |
283.17 g/mol |
IUPAC Name |
3-chloro-4-(2-methylpropoxy)benzenesulfonyl chloride |
InChI |
InChI=1S/C10H12Cl2O3S/c1-7(2)6-15-10-4-3-8(5-9(10)11)16(12,13)14/h3-5,7H,6H2,1-2H3 |
InChI Key |
XNDZHMVVTLKVQO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)S(=O)(=O)Cl)Cl |
Origin of Product |
United States |
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